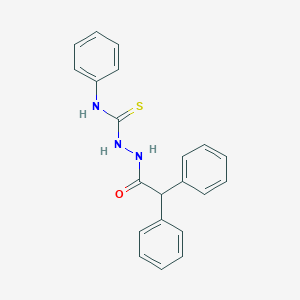![molecular formula C23H21N3O7 B449578 methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B449578.png)
methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-5-cyano-4-[4-({4-nitrobenzyl}oxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, amino, cyano, and nitrobenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method is the one-pot four-component condensation reaction. This involves the reaction of dimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, and aldehydes in an aqueous medium, often using CeO2 nanoparticles as a catalyst . This method is environmentally benign and offers high yields.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-amino-5-cyano-4-[4-({4-nitrobenzyl}oxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted pyran derivatives.
Applications De Recherche Scientifique
Methyl 6-amino-5-cyano-4-[4-({4-nitrobenzyl}oxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of methyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a similar pyran structure but with different substituents, leading to different chemical properties and applications.
Methyl 6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate:
Uniqueness
Methyl 6-amino-5-cyano-4-[4-({4-nitrobenzyl}oxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H21N3O7 |
|---|---|
Poids moléculaire |
451.4g/mol |
Nom IUPAC |
methyl 6-amino-5-cyano-4-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H21N3O7/c1-13-20(23(27)31-3)21(17(11-24)22(25)33-13)15-6-9-18(19(10-15)30-2)32-12-14-4-7-16(8-5-14)26(28)29/h4-10,21H,12,25H2,1-3H3 |
Clé InChI |
AQIMIKHBSBFWRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)C(=O)OC |
SMILES canonique |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


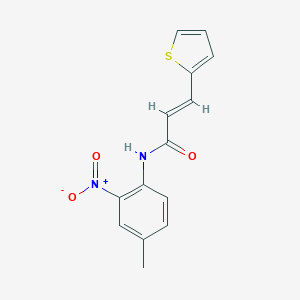
![N~1~-{5-[(CYCLOPROPYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOPROPANECARBOXAMIDE](/img/structure/B449499.png)
![4-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide](/img/structure/B449500.png)
![1-Ethyl-3-[(2-methylfuran-3-carbonyl)amino]thiourea](/img/structure/B449501.png)
![2-methyl-N-[4-(phenyldiazenyl)phenyl]-3-furamide](/img/structure/B449502.png)
![5-[(2-Chlorophenoxy)methyl]-2-furohydrazide](/img/structure/B449503.png)
![N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE](/img/structure/B449504.png)
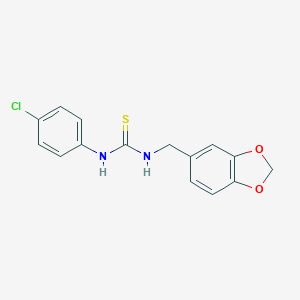
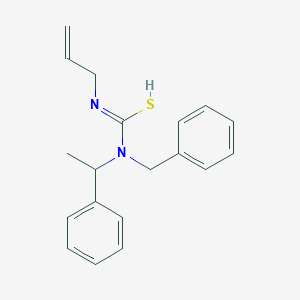
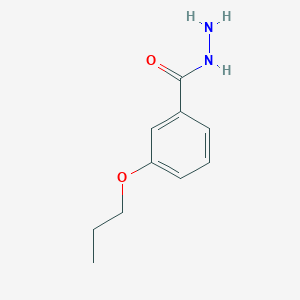
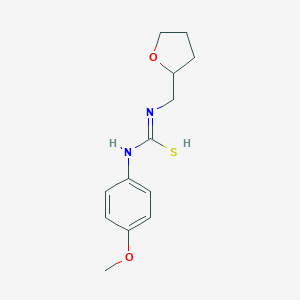
![2-bromo-N'-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-methylpropanohydrazide](/img/structure/B449510.png)
![6-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B449511.png)
